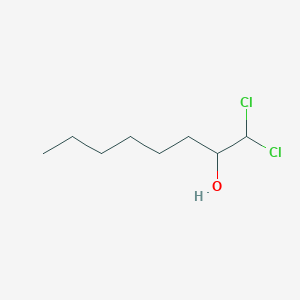
1,1-Dichlorooctan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichlorooctan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichlorooctan-2-OL can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichlorooctan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of octanol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of octanone.
Reduction: Formation of octanol.
Substitution: Formation of various substituted octanols depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dichlorooctan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Dichlorooctan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichlorooctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Octan-2-OL: Does not have chlorine atoms, resulting in different chemical properties and reactivity.
1,2-Dichlorooctan-2-OL: Has chlorine atoms at different positions, leading to variations in its chemical behavior.
Uniqueness
1,1-Dichlorooctan-2-OL is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
99706-66-8 |
|---|---|
Formule moléculaire |
C8H16Cl2O |
Poids moléculaire |
199.11 g/mol |
Nom IUPAC |
1,1-dichlorooctan-2-ol |
InChI |
InChI=1S/C8H16Cl2O/c1-2-3-4-5-6-7(11)8(9)10/h7-8,11H,2-6H2,1H3 |
Clé InChI |
IKNJWGFUFJWMCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)

![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)



![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

